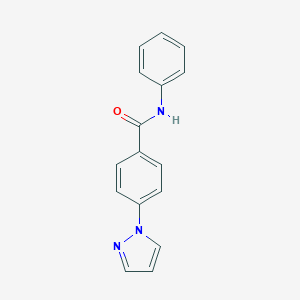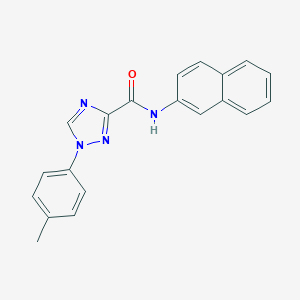
N-phenyl-4-(1H-pyrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-4-(1H-pyrazol-1-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GSK-J4 and is a potent and selective inhibitor of the histone lysine demethylase JMJD3. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wirkmechanismus
The mechanism of action of N-phenyl-4-(1H-pyrazol-1-yl)benzamide involves the inhibition of JMJD3. JMJD3 is a histone lysine demethylase that plays a critical role in regulating gene expression by removing methyl groups from histone proteins. By inhibiting JMJD3, N-phenyl-4-(1H-pyrazol-1-yl)benzamide can alter the expression of genes that are regulated by this enzyme.
Biochemical and Physiological Effects:
N-phenyl-4-(1H-pyrazol-1-yl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-phenyl-4-(1H-pyrazol-1-yl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-phenyl-4-(1H-pyrazol-1-yl)benzamide is its potency and selectivity as a JMJD3 inhibitor. This makes it a valuable tool for studying the role of this enzyme in gene regulation. However, one of the limitations of this compound is its potential toxicity. In vitro studies have demonstrated that N-phenyl-4-(1H-pyrazol-1-yl)benzamide can induce cell death in a dose-dependent manner, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research involving N-phenyl-4-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of more potent and selective inhibitors of JMJD3. In addition, further studies are needed to determine the potential therapeutic applications of this compound in the treatment of cancer and inflammatory diseases. Finally, more research is needed to determine the potential toxicity of N-phenyl-4-(1H-pyrazol-1-yl)benzamide and its suitability for use in vivo.
Synthesemethoden
The synthesis of N-phenyl-4-(1H-pyrazol-1-yl)benzamide involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 4-nitrobenzoyl chloride with phenylhydrazine to form 4-phenylhydrazinobenzoic acid. The second step involves the reaction of 4-phenylhydrazinobenzoic acid with acetic anhydride to form N-phenyl-4-phenylhydrazinobenzamide. The final step involves the reaction of N-phenyl-4-phenylhydrazinobenzamide with hydrazine hydrate and potassium carbonate to form N-phenyl-4-(1H-pyrazol-1-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-phenyl-4-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of epigenetics. Epigenetics is the study of changes in gene expression that do not involve changes to the underlying DNA sequence. Histone lysine demethylases, such as JMJD3, play a critical role in regulating gene expression by removing methyl groups from histone proteins. N-phenyl-4-(1H-pyrazol-1-yl)benzamide has been shown to be a potent and selective inhibitor of JMJD3, making it a valuable tool for studying the role of this enzyme in gene regulation.
Eigenschaften
Produktname |
N-phenyl-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
Molekularformel |
C16H13N3O |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
N-phenyl-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C16H13N3O/c20-16(18-14-5-2-1-3-6-14)13-7-9-15(10-8-13)19-12-4-11-17-19/h1-12H,(H,18,20) |
InChI-Schlüssel |
FJOGUNITFIWCLQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)
![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)
![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)





